molecular formula C18H17ClO5 B7466585 [2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate

[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate

Cat. No. B7466585
M. Wt: 348.8 g/mol
InChI Key: WTQDIHHEJKOMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate, also known as CDMPA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various applications.

Mechanism of Action

The mechanism of action of [2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate is not yet fully understood. However, studies have suggested that it may inhibit the activity of specific enzymes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, suggesting its potential use in preventing metastasis. Additionally, [2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate has been shown to have anti-inflammatory effects, suggesting its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of [2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate is its potential as an anticancer drug due to its anti-proliferative effects on various cancer cell lines. However, its mechanism of action is not yet fully understood, and further studies are needed to determine its efficacy and safety as a drug. Additionally, [2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate is a synthetic compound, which may limit its use in natural product-based drug discovery.

Future Directions

Further studies are needed to fully understand the mechanism of action of [2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate and its potential use in cancer treatment. Additionally, studies are needed to determine the safety and efficacy of [2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate as a drug. Future research could also focus on the development of novel synthetic compounds based on the structure of [2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate for use in drug discovery.

Synthesis Methods

[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with 3-chlorophenylacetic acid. The final product is obtained through the esterification of the intermediate with acetic acid.

Scientific Research Applications

[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate has been studied for its potential use in cancer treatment. Studies have shown that it has anti-proliferative effects on various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to inhibit the growth of tumors in mice, suggesting its potential use as an anticancer drug.

properties

IUPAC Name

[2-(3-chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO5/c1-22-16-7-6-12(8-17(16)23-2)9-18(21)24-11-15(20)13-4-3-5-14(19)10-13/h3-8,10H,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQDIHHEJKOMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OCC(=O)C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate

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